Indolene50

Description

Contextualization within Modern Organic Synthesis Methodologies

Modern organic synthesis is characterized by its goal to construct complex molecular architectures with high levels of efficiency and precision. ekb.eg This field has moved beyond the simple preparation of molecules to the development of sophisticated strategies that allow for the creation of novel compounds with specific functions. nih.gov Key methodologies in this domain include transition metal-catalyzed reactions, which facilitate selective and efficient bond formation, as well as cross-coupling reactions, cycloadditions, and cascade reactions that provide versatile pathways to diverse molecular frameworks. ekb.eg

The synthesis of indole (B1671886) derivatives, a class to which Indolene50 belongs, is a significant area of focus within organic synthesis due to the prevalence of the indole scaffold in pharmaceuticals, agrochemicals, and other functional materials. openmedicinalchemistryjournal.comdergipark.org.tr The development of new synthetic methods for indoles is driven by the need for more efficient, sustainable, and versatile routes to these valuable compounds. nih.gov Contemporary approaches often emphasize "green chemistry" principles, utilizing less hazardous chemicals, milder reaction conditions, and efficient catalysts. openmedicinalchemistryjournal.com

Foundational Principles of Indole-Derived Compound Synthesis

The synthesis of indole-derived compounds is built upon a rich history of named reactions that form the foundational principles of this area of chemistry. These methods provide various strategies for constructing the indole ring system from different starting materials.

A variety of established methods have been developed for the synthesis of indole derivatives, often categorized by the specific bonds formed during the cyclization process. nih.gov Some of the most fundamental and widely used methods include:

Fischer Indole Synthesis : This reaction, discovered by Emil Fischer, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of an arylhydrazine with an aldehyde or ketone. pharmaguideline.comchemicalbook.com

Reissert Synthesis : In this method, the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by reductive cyclization, yields an indole. pharmaguideline.com

Leimgruber-Batcho Indole Synthesis : This approach involves the formation of an enamine from an o-nitrotoluene, which then undergoes reductive cyclization to produce the indole ring. pharmaguideline.com

Bartoli Indole Synthesis : This method is particularly useful for the synthesis of 7-substituted indoles and involves the reaction of a nitrobenzene (B124822) with vinyl magnesium bromide. pharmaguideline.comyoutube.com

Nenitzescu Indole Synthesis : This reaction produces 5-hydroxyindole (B134679) derivatives through the condensation of a benzoquinone with a β-aminocrotonic ester. pharmaguideline.com

These classical methods, while foundational, have been continually refined and supplemented by newer, more efficient synthetic strategies.

Evolution of Chemical Synthesis Strategies for Complex Molecular Entities

The strategies for synthesizing complex molecules have undergone a significant evolution, driven by the dual goals of increasing molecular complexity and improving synthetic efficiency. nih.gov A key development in this area is the concept of retrosynthetic analysis, which allows chemists to deconstruct a complex target molecule into simpler, more readily available starting materials. ekb.eg This logical approach to synthesis design has been instrumental in the successful total synthesis of numerous complex natural products. nih.gov

The synthesis of complex molecular systems now often involves a combination of covalent and noncovalent reactions, allowing for the construction of intricate supramolecular assemblies. acs.org This represents a paradigm shift from traditional one-step self-assembly to a more controlled, stepwise approach to building molecular complexity. nih.gov While much of the chemistry utilized in these advanced strategies, such as redox, condensation, and addition reactions, has been known for over a century, their application in the context of supramolecular systems is a frontier of modern chemical research. acs.org

Data on this compound

| Property | Value | Source(s) |

| CAS Number | 67801-36-9 | guidechem.com |

| Molecular Formula | C26H32N2O | guidechem.comchemicalbook.com |

| Molecular Weight | 388.55 g/mol | guidechem.comchemicalbook.com |

| Appearance | Yellow crystalline solid | guidechem.com |

| Boiling Point | 569°C at 760 mmHg | guidechem.com |

| Flash Point | 297.9°C | guidechem.com |

| Density | 1.08 g/cm³ | guidechem.com |

Structure

2D Structure

3D Structure

Properties

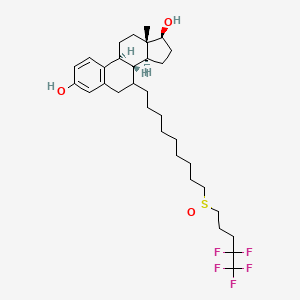

CAS No. |

471243-86-4 |

|---|---|

Molecular Formula |

C32H47F5O3S |

Molecular Weight |

606.8 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22?,26-,27+,28+,29-,30+,41?/m1/s1 |

InChI Key |

VWUXBMIQPBEWFH-IOMDSJNNSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Chemical Synthesis and Reaction Mechanisms of Indolene50

Mechanistic Elucidation of Schiff Base Formation Involving Indolene50 Precursors

The synthesis of this compound involves the reaction between Hydroxycitronellal (B85589), an aldehyde fishersci.cawikipedia.org, and Indole (B1671886), which in this context acts as an amine component charchem.org. The formation of a Schiff base, also known as an imine, typically proceeds via a condensation reaction between a carbonyl compound (aldehyde or ketone) and a primary amine. While indole is a secondary amine incorporated into a heterocyclic and aromatic system, it can undergo reactions characteristic of amines, including condensation with aldehydes under appropriate conditions to form substituted imines or related products. charchem.org

The general mechanism for Schiff base formation involves several steps:

Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde (Hydroxycitronellal) to form a tetrahedral carbinolamine intermediate.

Proton transfer steps.

Elimination of a water molecule from the carbinolamine intermediate, leading to the formation of the carbon-nitrogen double bond characteristic of the imine (Schiff base) functionality.

In the specific case of this compound formation from Hydroxycitronellal and Indole, the reaction results in a compound with the molecular formula C26H32N2O, consistent with the condensation product of two molecules of indole with one molecule of hydroxycitronellal, followed by potential subsequent reactions or structural rearrangements, or alternatively, a more complex reaction pathway leading to the reported structure which incorporates elements from both precursors. Current time information in Ford County, US.thegoodscentscompany.comfishersci.caguidetoimmunopharmacology.orgepa.gov Some descriptions suggest a structure like 8,8-bis-(2,3-dihydro-indol)-2,6-dimethyl-2-octanol or 2,6-Dimethyl-8,8'-bis(1H-indol-1-yl)-2-octanol, indicating the incorporation of two indole units and a modified hydroxycitronellal structure. Current time information in Ford County, US.thegoodscentscompany.com This suggests the reaction might involve more than a simple 1:1 Schiff base condensation, possibly including addition reactions or further transformations of the initial adduct. However, the classification of the product as a "Schiff base" in several sources points to the imine formation as a key step or characteristic feature of the resulting molecule. fishersci.canih.govfishersci.com

Kinetics and Thermodynamics of Condensation Reactions

The kinetics of Schiff base formation are influenced by factors such as the concentration of reactants, temperature, and pH. The reaction is generally acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine. chem960.com However, excessive acidity can lead to protonation of the amine, rendering it less nucleophilic. Therefore, there is often an optimal pH range for these reactions.

The thermodynamics of the condensation reaction dictate the equilibrium position. Schiff base formation is a reversible reaction, and the removal of water, a byproduct, is crucial to drive the equilibrium towards the product side and achieve high yields. This is often accomplished by using a dehydrating agent or by physically removing water through techniques such as azeotropic distillation.

Influence of Catalytic Systems on Reaction Efficiency

Catalytic systems play a significant role in enhancing the efficiency of Schiff base formation. Acid catalysts, both Brønsted and Lewis acids, are commonly employed. Brønsted acids protonate the carbonyl group, while Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity. chem960.com Examples of catalysts used in related Schiff base syntheses include mineral acids (e.g., hydrochloric acid, sulfuric acid), organic acids (e.g., acetic acid, p-toluenesulfonic acid), and Lewis acids (e.g., zinc chloride, titanium tetrachloride). The choice of catalyst can influence the reaction rate, selectivity, and yield. The use of catalysts can also allow the reaction to proceed under milder conditions, which can be beneficial for sensitive reactants.

Investigation of Alternative Synthetic Pathways for this compound Derivatives

While the primary synthesis route identified for this compound involves Hydroxycitronellal and Indole via a Schiff base type reaction fishersci.canih.govfishersci.com, alternative synthetic strategies could potentially be explored for synthesizing this compound derivatives or related indole-containing compounds with similar structural motifs. General methods for synthesizing substituted indoles and their reactions with carbonyl compounds could be relevant. For instance, various methods exist for the synthesis of indoline (B122111) compounds, which are reduced forms of indoles. Modifying the indole or hydroxycitronellal precursors, or employing different condensation or coupling reactions, could lead to a range of derivatives with potentially altered properties. However, specific alternative pathways leading directly to the reported structure of this compound beyond the Hydroxycitronellal-Indole reaction are not prominently detailed in the available information.

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing the reaction conditions is critical to achieve high purity and yield of this compound. Key parameters that would typically be optimized for a Schiff base formation include:

Reactant Ratio: The stoichiometric ratio of Hydroxycitronellal to Indole can significantly impact the yield and minimize the formation of byproducts. Given the proposed structure incorporating two indole units per hydroxycitronellal derivative Current time information in Ford County, US.thegoodscentscompany.com, a molar ratio favoring indole might be necessary.

Solvent: The choice of solvent can affect solubility of reactants and products, reaction rate, and ease of water removal. Solvents that form azeotropes with water are often preferred for condensation reactions.

Temperature: Reaction temperature influences the reaction rate and can affect the equilibrium and potential side reactions.

Reaction Time: Sufficient time is needed for the reaction to reach completion, but excessively long reaction times can lead to degradation or formation of unwanted byproducts.

Catalyst Loading: The amount of catalyst used needs to be optimized to maximize reaction rate without causing excessive side reactions or purification difficulties.

Water Removal: Efficient removal of water is essential to drive the equilibrium towards product formation. Techniques like using a Dean-Stark apparatus for azeotropic distillation or employing dehydrating agents can be employed.

Optimization studies would typically involve systematically varying these parameters and analyzing the reaction outcome using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield and purity of this compound.

| Parameter | Typical Effect on Schiff Base Formation (General) |

| Reactant Ratio | Affects conversion and potential byproduct formation |

| Solvent Polarity | Influences solubility and reaction rate |

| Temperature | Impacts reaction rate and equilibrium |

| Catalyst Type | Affects reaction rate and selectivity |

| Catalyst Amount | Higher amounts can increase rate (up to a point) |

| Water Removal | Drives equilibrium towards product |

Note: This table illustrates general principles of Schiff base formation optimization and is not based on specific experimental data for this compound synthesis.

Stability and Degradation Pathways of Indolene50 in Varied Chemical Environments

Photolytic Degradation Mechanisms of Indolene50

Photolytic degradation occurs when a substance absorbs light energy, leading to chemical transformations. This compound is listed among ingredients that are sensitive to light, particularly UV and visible light. google.comjustia.comgoogleapis.comgoogle.comgoogle.comjustia.comgoogle.comgoogleapis.com

The process begins with the absorption of radiation, which elevates the molecules of this compound to a higher energy, excited state. justia.comgoogleapis.comgoogle.comgoogle.com In this excited state, the molecules are more reactive than in their ground state and can undergo reactions with other molecules or break down into lower energy degradation products. justia.comgoogleapis.comgoogle.comgoogle.com This photodegradation can result in a loss of product integrity, changes in color, and the development of undesirable odors (malodor). justia.comgoogleapis.comgoogle.comgoogle.com

Methods to mitigate photodegradation often involve the use of photostabilizer compounds that can absorb UV light or quench the excited states of sensitive molecules. google.comjustia.comgoogleapis.comgoogle.comjustia.comgoogle.comgoogleapis.com

Identification and Characterization of Photodegradation Products

Specific details regarding the precise chemical structures of the photodegradation products of this compound are not extensively documented in the available information. However, it is understood that the breakdown of photosensitive compounds generally leads to the formation of lower energy degradation products. justia.comgoogleapis.comgoogle.comgoogle.com The observable consequences of this degradation in products containing this compound include color changes and the generation of off-odors. justia.comgoogleapis.comgoogle.comgoogle.com

Quantitative Analysis of Photodecomposition Rates

Thermochemical Stability of this compound

This compound is also known to be susceptible to degradation under elevated temperatures. justia.comgoogle.com Thermal degradation can occur through various mechanisms, including free radical formation, particularly during extended storage at room temperature or when subjected to heat. justia.comgoogle.com

While this compound is described as having good stability under normal storage conditions, exposure to direct sources of heat should be avoided. perfumersapprentice.comperfumersapprentice.com

Impact of Elevated Temperatures on Molecular Integrity

Elevated temperatures can impact the molecular integrity of this compound, leading to its degradation. This thermal breakdown can contribute to changes in the physical properties of formulations containing the compound, such as alterations in viscosity. justia.comgoogle.com Keeping heated processes at the lowest necessary temperature is recommended to minimize the emission of volatile chemicals. perfumersapprentice.com

Characterization of Thermal Degradation Byproducts

Information specifically detailing the byproducts formed from the thermal degradation of this compound under typical storage or application conditions is limited. During combustion, hazardous decomposition products, including carbon monoxide and unidentified organic compounds, may be formed. perfumersapprentice.comperfumersapprentice.com However, these are products of burning rather than lower-temperature thermal degradation.

Oxidative Decomposition Pathways of this compound

Oxidative decomposition of this compound can occur through interaction with air and oxidizing agents. google.comjustia.comgoogleapis.comgoogle.comgoogle.com The presence of oxidizing agents, such as hypochlorite (B82951) salts, or exposure to air can lead to the chemical degradation of fragrance compounds like this compound, particularly when incorporated into certain product bases. google.com

Mechanistic Studies of Oxidant-Induced Reactions

Oxidative degradation is a significant pathway for many organic compounds, often involving radical mechanisms. This compound contains an indole (B1671886) moiety, which is known to be susceptible to oxidation. Studies on the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals indicate that addition reactions are dominant pathways, leading to the formation of various products, including peroxy radicals. thegoodscentscompany.com These intermediates can further react to form more oxidized species. thegoodscentscompany.com

For this compound, oxidation could potentially target the indole ring, leading to fragmentation or modification of this part of the molecule. Additionally, the imine double bond in the Schiff's base linkage could be vulnerable to oxidative cleavage. While specific mechanistic studies on the oxidant-induced reactions of this compound are not detailed in the consulted literature, general oxidative processes involving radical chain reactions or direct oxidation by strong oxidants are plausible degradation routes. The presence of the tertiary alcohol group in the hydroxycitronellal-derived portion could also potentially undergo oxidation under certain conditions, although aldehydes and imines are generally more reactive towards oxidation than tertiary alcohols.

Due to the lack of specific research on this compound's oxidation mechanisms, detailed reaction schemes and intermediate identification remain speculative, based on the reactivity of functional groups present in the molecule.

Strategies for Mitigating Oxidative Degradation

Mitigating oxidative degradation of organic compounds typically involves minimizing exposure to oxygen, light, and pro-oxidant metal ions, as well as the incorporation of stabilizing additives. General strategies include the use of antioxidants, which can scavenge free radicals and break the chain reaction of oxidation. wikipedia.org Metal chelators can also be employed to sequester metal ions that can catalyze oxidative processes. wikidata.org

For this compound, potential mitigation strategies would likely involve approaches aimed at protecting the susceptible indole ring and the imine linkage from oxidation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in the absence of light can help reduce the rate of photo- and auto-oxidation. The addition of suitable antioxidants, compatible with this compound's application (e.g., in perfumery), could also be considered. However, the effectiveness of specific antioxidants or chelating agents for stabilizing this compound would need to be determined through targeted experimental studies, which were not found in the available search results.

Hydrolytic Stability of this compound in Aqueous Systems

Schiff's bases, including this compound, are inherently susceptible to hydrolysis, particularly in the presence of water, acids, or bases. Hydrolysis of a Schiff's base is the reverse reaction of its formation, leading to the regeneration of the parent aldehyde or ketone and amine. In the case of this compound, hydrolysis would yield indole and hydroxycitronellal (B85589).

The hydrolytic stability of this compound in aqueous systems would therefore depend on factors such as pH, temperature, and the concentration of water. In acidic or basic conditions, the hydrolysis of the imine linkage is generally catalyzed, leading to a faster degradation rate. iff.com Neutral conditions are typically more favorable for the stability of Schiff's bases, but hydrolysis can still occur over time in the presence of water.

Environmental Fate and Biotransformation Studies of Indolene50

Assessment of Biodegradation Potential of Indolene50

The biodegradation potential of a chemical compound is a key factor in determining its environmental fate. For this compound (CAS 68908-82-7), studies indicate that it is readily biodegradable. givaudan.comiff.comspecialchem.comgivaudan.com

Readily biodegradable is a classification assigned to materials that achieve a certain level of biodegradation within a specific timeframe under standard test conditions, such as those outlined in OECD guidelines. givaudan.comgivaudan.com Specifically, a material is considered readily biodegradable if it achieves over 60% biodegradation in a ready biodegradation test, such as OECD Test Guideline 301 or 310, within 28 days, and also meets the 10-day window criterion. givaudan.comgivaudan.com

Microbial Degradation Kinetics and Pathways

While this compound (CAS 68908-82-7) is classified as readily biodegradable, detailed information regarding specific microbial degradation kinetics and the precise biochemical pathways involved is not extensively described in the immediately available research findings. Biodegradation is a process mediated by microorganisms, such as bacteria and fungi, which break down organic matter. givaudan.comgivaudan.com This process is a key mechanism for the removal of organic chemicals from the environment. givaudan.comgivaudan.com

The classification of "readily biodegradable" suggests that, under favorable aerobic conditions, microorganisms are capable of breaking down this compound relatively quickly. However, the specific rates of degradation (kinetics) and the step-by-step enzymatic reactions (pathways) that microorganisms utilize to metabolize this compound are not detailed in the provided sources.

Renewable Carbon Content Analysis and Sustainable Chemical Practices

Renewable carbon content is an important aspect of assessing the sustainability of chemical compounds, particularly in the context of shifting towards more environmentally friendly practices. Renewable carbon originates from natural sources that can be replenished over a short period, such as plants and biomass. givaudan.comgivaudan.com

The renewable carbon content of an ingredient like this compound is evaluated based on the chemical or biological processes used in its production and the origin of the raw materials that contribute to its carbon structure. givaudan.comgivaudan.com Industry standards, such as ISO 16128-1, provide guidelines for defining naturally derived substances, often based on a threshold of renewable carbon content (e.g., >50% renewable carbon). givaudan.comgivaudan.com

While specific percentage data for the renewable carbon content of this compound (CAS 68908-82-7) itself is not consistently provided across all sources, its association with sustainable chemical practices by some manufacturers suggests consideration of renewable sourcing or production methods. Some forms of Indolene 50, such as Indolene 50%/CSO (containing Castor Oil as a solvent), are listed with a renewable carbon rating, indicating that the composition includes carbon from renewable sources. givaudan.comscribd.com The assessment of renewable carbon content can also be applied to dilutions or mixtures containing the compound. givaudan.comgivaudan.com

Environmental Compartmentalization and Transport Mechanisms

The environmental compartmentalization and transport of a chemical compound describe how it distributes itself among different parts of the environment (air, water, soil, sediment) and how it moves within and between these compartments. Several properties of this compound (CAS 68908-82-7) influence its environmental fate.

Its water solubility is reported as low, estimated at approximately 2.854 mg/L at 25 °C, and it is described as insoluble or practically insoluble in water. thegoodscentscompany.comperflavory.comventos.comfragranceu.com This low water solubility suggests that this compound is unlikely to be highly mobile in aquatic environments or readily transported through water flow in soil. It is also noted that the product is immiscible with water and will spread on the water surface. ventos.com

The Log Pow (octanol-water partition coefficient) is an indicator of a substance's lipophilicity and its tendency to partition between organic phases (like soil organic matter or fatty tissues) and water. Reported Log Pow values for this compound (CAS 68908-82-7) vary, with one source indicating a Log Pow of 5.0 iff.com and others providing estimated values or ranges (e.g., 1.539 estimated thegoodscentscompany.comperflavory.comfragranceu.com, or a range of 1.4-5.9 chembk.com). A higher Log Pow generally indicates a greater tendency to accumulate in organic-rich compartments like soil and sediment.

The vapor pressure of this compound (CAS 68908-82-7) is reported as very low, for example, 0.00000045 mm Hg at 23°C iff.com or estimated at 0.003180 mmHg at 25.00 °C thegoodscentscompany.comperflavory.comfragranceu.com, and 0.0025 hPa givaudan.com. This low vapor pressure suggests that volatilization from water or soil surfaces is not likely to be a significant transport pathway for this compound.

Advanced Analytical Methodologies for Indolene50 Research

Spectroscopic Techniques for Structural Characterization and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure of a compound and evaluating its purity. For a substance like Indolene50, which may exist as a specific reaction product or a mixture, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable data.

Nuclear Magnetic Resonance Spectroscopy Applications

NMR spectroscopy is a powerful tool for elucidating the detailed structural information of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides data on the number and type of atoms in a molecule, as well as their connectivity and spatial arrangement.

For this compound, NMR spectroscopy, including proton (¹H) NMR and carbon (¹³C) NMR, would be employed to confirm the proposed chemical structure of the reaction product, such as the formation of a Schiff base linkage and the presence of characteristic indole (B1671886) and citronellal-derived moieties. Analysis of chemical shifts, splitting patterns, and integration of signals in the NMR spectrum allows for the identification of different functional groups and the determination of their positions within the molecule. For instance, characteristic signals from aromatic protons of the indole ring, aliphatic protons from the hydrocarbon chain, and protons or carbons near the potential Schiff base nitrogen or hydroxyl group would provide key structural evidence. Comparing experimental NMR spectra to predicted spectra or to spectra of known reference compounds would be crucial for structural confirmation. While specific NMR data for this compound were not found in the search results, NMR is a standard technique for structural analysis of organic compounds, including those with indole structures fishersci.comnih.gov.

NMR can also be used to assess the purity of this compound by identifying and quantifying signals from impurities. The presence of unexpected signals in the spectrum would indicate the presence of other compounds, such as unreacted starting materials (indole, hydroxycitronellal), side products, or solvent residues.

Mass Spectrometry for Molecular Identification and Trace Analysis

Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a substance. It is highly sensitive and is widely used for identifying unknown compounds and detecting trace amounts of substances thegoodscentscompany.comfragranceu.comcas.orgnih.gov.

In the analysis of this compound, mass spectrometry would be used to determine the molecular weight of the primary compound or compounds present nih.gov. Techniques like Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can be employed depending on the volatility and polarity of the analyte fragranceu.comchemwhat.com. EI-MS typically produces characteristic fragmentation patterns that can aid in the structural elucidation of the molecule by providing information about its substructures thegoodscentscompany.comnih.gov. ESI-MS is often used for less volatile or more polar compounds and can provide accurate molecular weight information, particularly when coupled with high-resolution mass analyzers like time-of-flight (TOF) or Orbitrap fragranceu.com.

Mass spectrometry is also invaluable for assessing the purity of this compound and detecting trace impurities. Even at low concentrations, impurities can be ionized and detected based on their unique m/z values and fragmentation patterns. This is particularly important for fragrance ingredients where trace impurities can affect the odor profile. Tandem mass spectrometry (MS/MS) can be used to obtain more detailed structural information by fragmenting selected ions and analyzing the resulting fragment ions thegoodscentscompany.com.

Chromatographic Separation Techniques for Complex Mixtures

Given that this compound may exist as a formulation or potentially contain related compounds, chromatographic techniques are essential for separating the components of complex mixtures before detection and analysis. These techniques exploit the differences in the physical and chemical properties of the analytes to achieve separation.

Gas Chromatography-Mass Spectrometry for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography (GC) with the identification capabilities of mass spectrometry (MS). GC is suitable for separating volatile and semi-volatile compounds.

For this compound, GC-MS would be a primary technique if the compound or its components are sufficiently volatile. The sample is vaporized and carried through a chromatographic column by an inert gas, where components separate based on their boiling points and interaction with the stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and detected. The mass spectrum of each component provides a unique fingerprint that can be used for identification by comparison to spectral libraries.

GC-MS is particularly useful for analyzing the composition of this compound formulations, identifying potential starting materials like indole or hydroxycitronellal (B85589) if present as impurities, and detecting volatile degradation products or by-products formed during synthesis or storage. It can also be used for quantitative analysis by measuring the peak areas in the chromatogram. GC-MS has been applied to the analysis of other indole-containing mixtures, demonstrating its suitability for such compounds.

High-Performance Liquid Chromatography for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used to separate components in a liquid sample. It is particularly well-suited for analyzing non-volatile or thermally labile compounds that are not amenable to GC.

If this compound or components within its formulations are less volatile, HPLC would be the preferred separation technique. In HPLC, the sample is injected into a column packed with a stationary phase, and components are separated as they are carried through the column by a liquid mobile phase. Different types of stationary and mobile phases can be used depending on the properties of the analytates, such as reversed-phase or normal-phase HPLC.

HPLC can be coupled with various detectors, including UV-Vis detectors, fluorescence detectors, or mass spectrometers (HPLC-MS). For this compound, HPLC with UV detection could be used for separation and quantification, as indole-containing compounds typically have UV absorbance. HPLC-MS is a powerful combination for separating and identifying individual components in complex mixtures, providing both retention time and mass spectral information thegoodscentscompany.comnih.govchemwhat.com. This would be particularly useful for analyzing different forms or degradation products of this compound that might be less volatile than the parent compound. HPLC has been successfully applied to the analysis of various indolic compounds.

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques combine two or more analytical techniques to provide more comprehensive information about a sample than can be obtained from a single technique alone. The coupling of separation techniques with spectroscopic or spectrometric detectors is particularly powerful for the analysis of complex mixtures like those potentially associated with this compound.

As discussed in the previous sections, GC-MS and HPLC-MS are prime examples of hyphenated techniques that are directly applicable to this compound research thegoodscentscompany.com. GC-MS allows for the separation and identification of volatile components, while HPLC-MS is used for the separation and identification of non-volatile or semi-volatile components thegoodscentscompany.com. These techniques provide complementary information, enabling a more complete chemical profile of this compound and its formulations.

Another relevant hyphenated technique is LC-NMR, which couples liquid chromatography with NMR spectroscopy. This technique allows for the separation of components in a mixture by LC, followed by online NMR analysis of the eluted compounds. LC-NMR is particularly useful for the structural elucidation of components within complex mixtures without the need for preparative separation. For this compound, LC-NMR could potentially be used to determine the structures of different isomers or related compounds present in a sample.

Theoretical and Computational Approaches to Indolene50 Chemistry

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic structure and reactivity of molecules ornl.gov. These calculations aim to solve the Schrödinger equation for a given system, providing insights into properties such as energy levels, molecular orbitals, charge distribution, and reaction pathways ornl.govresearchgate.net.

Key concepts explored through quantum chemical investigations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as frontier molecular orbitals (FMOs) researchgate.netaun.edu.eg. The energies and spatial distributions of HOMO and LUMO are critical indicators of a molecule's reactivity, influencing its ability to donate or accept electrons in chemical reactions researchgate.netaun.edu.eg. For example, a smaller energy gap between HOMO and LUMO often suggests higher reactivity researchgate.net.

While specific quantum chemical data for Indolene50 were not found, these methods are generally applied to understand the electronic factors that govern a molecule's behavior in various chemical environments and reactions vub.be.

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, are used to study the behavior of molecular systems over time and to understand intermolecular interactions utep.edunih.gov. These methods treat atoms and molecules as particles governed by classical physics, with their interactions described by force fields derived from quantum mechanical calculations and experimental data utep.edunih.gov.

Molecular modeling defines these intermolecular interactions mathematically to predict and mimic the behavior of molecular systems utep.edu. The Lennard-Jones potential, for instance, is a common model used to approximate the interaction between neutral atoms or molecules utep.edu.

Although specific MD simulations for this compound were not found, these techniques could be applied to study its interactions with other molecules in various matrices, such as solvents or polymers, which is relevant given its use as a fragrance ingredient perfumersapprentice.comthegoodscentscompany.comgoogle.com. Understanding these interactions is crucial for predicting its physical properties, such as volatility and solubility, and its behavior in formulations.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that establish mathematical relationships between a chemical compound's molecular structure and its properties or activities youtube.comnih.govneovarsity.org. The core principle of QSAR is that variations in chemical structure lead to variations in activity neovarsity.org.

QSAR modeling involves transforming the 3D structure of molecules into numerical descriptors that capture various physicochemical and structural features protoqsar.com. These descriptors can range from simple counts of atoms or functional groups to more complex parameters describing electronic properties, spatial arrangement, and lipophilicity neovarsity.orgprotoqsar.com. Statistical and machine learning techniques are then used to build models that correlate these descriptors with the observed chemical behavior or property protoqsar.com.

QSAR models can be used to predict the properties of new or untested compounds, reducing the need for extensive experimental testing nih.govneovarsity.org. They are widely applied in various fields, including drug discovery, environmental chemistry, and materials science, to predict properties such as biological activity, toxicity, and physicochemical parameters nih.govneovarsity.orgqsar4u.com.

The development of reliable QSAR models requires careful selection of molecular descriptors, appropriate statistical methods, and rigorous validation using training and test sets nih.govprotoqsar.com. While no specific QSAR models for this compound were found, this approach could potentially be used to model and predict various aspects of its chemical behavior, such as its stability, reactivity with other fragrance components, or partitioning behavior in different phases.

Predictive Modeling of Synthetic Outcomes and Stability Profiles

Predictive modeling techniques are employed to forecast the outcomes of chemical reactions and the stability of chemical compounds under various conditions qlik.com. These models can utilize a range of computational methods, including those discussed in the preceding sections, often integrated with machine learning algorithms qlik.comnih.gov.

Predictive modeling of synthetic outcomes aims to anticipate the products, yields, and reaction rates of chemical transformations based on the properties of the reactants, catalysts, and reaction conditions. This can involve modeling reaction mechanisms using quantum chemistry or employing data-driven approaches trained on large datasets of chemical reactions.

Predictive modeling of stability profiles focuses on forecasting how a compound will behave over time and under different environmental stressors such as temperature, light, and the presence of other chemicals justia.com. This is particularly important for compounds used in commercial products, like fragrances, where stability affects shelf life and performance justia.com. Computational methods can assess potential degradation pathways and predict the rate of decomposition.

Model stability is a crucial aspect of predictive modeling, ensuring that the predictions are reliable and reproducible when applied to new data youtube.comnih.gov. Various validation techniques, such as cross-validation and external validation, are used to assess the robustness and predictive power of these models nih.gov.

Although specific predictive models for the synthesis or stability of this compound were not found, these computational approaches could be valuable for optimizing its synthesis, predicting its shelf life in different formulations, and understanding its potential degradation products.

Q & A

Q. How can researchers ensure compliance with journal requirements when submitting spectral data or crystallographic reports for this compound?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: include raw spectral data (e.g., .cif files for crystallography) in supplementary materials. Annotate peaks/artifacts and provide instrument calibration details. For known compounds, reference prior publications explicitly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.